![molecular formula C13H8Br2O3 B2867364 (2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid CAS No. 1799214-84-8](/img/structure/B2867364.png)
(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid, commonly known as DBFPA, is a phenylpropanoic acid which has been studied extensively in the scientific community. It is a powerful inhibitor of the enzyme cytochrome P450 (CYP) and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Synthetic Methodologies
A sulfone-based strategy has been developed for the preparation of 2,4-disubstituted furan derivatives, showcasing the versatility of furan compounds in organic synthesis. This approach involves treating dibromo-phenylsulfonyl-propene with diketones under basic conditions, leading to the formation of furans with high selectivity and yield. This method has been utilized to synthesize complex molecules like rabdoketone A and nematotoxic furoic acid, demonstrating the potential of furan derivatives in synthesizing biologically relevant molecules (Haines et al., 2011).
Biomass-derived Polymers
Furan-2,5-dicarboxylic acid (FDCA) is a biomass-derived compound recognized for its role in creating sustainable polymers. It serves as an eco-friendly alternative to petroleum-derived components for polymer production, such as polyethylene furandicarboxylate (PEF), which is seen as a substitute for polyethylene terephthalate (PET). A novel carboxylation route from 2-furoic acid and CO2 highlights the environmental benefits and efficiency of synthesizing FDCA, emphasizing the significance of furan derivatives in the development of bio-based materials (Dick et al., 2017).
Structural Investigations
The crystal structures of furan derivatives have been studied to understand their stereochemical peculiarities. Such investigations reveal insights into the molecular configurations and potential reactivity of furan-based compounds, which are crucial for designing and synthesizing new materials and pharmaceuticals (Borisova et al., 2016).
Antioxidant Agents
Novel chalcone derivatives incorporating furan units have been synthesized and evaluated for their antioxidant properties. This research underscores the potential of furan derivatives in developing new antioxidant agents, which are essential for combating oxidative stress-related diseases (Prabakaran et al., 2021).
Biocatalysis for Sustainable Chemistry
Biocatalytic methods for producing FDCA from renewable resources have been explored, highlighting the role of furan derivatives in sustainable chemistry. Enzymatic catalysis offers a green alternative to chemical routes for synthesizing FDCA, a key monomer for bio-based polymers (Yuan et al., 2019).
Propriétés
IUPAC Name |
(E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQRZFLMZKYURE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)
![1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2867283.png)
![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)
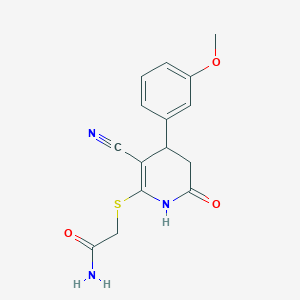
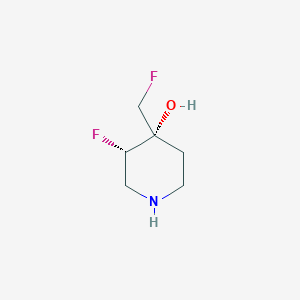
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)
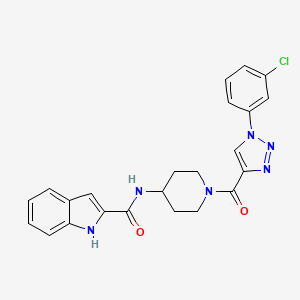
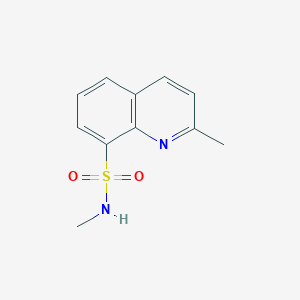

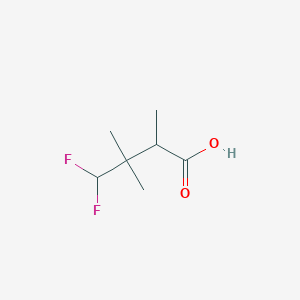
![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)